molecular formula C14H26N2O3 B1485514 tert-butyl N-{1-[trans-2-hydroxycyclobutyl]piperidin-4-yl}carbamate CAS No. 2199245-60-6

tert-butyl N-{1-[trans-2-hydroxycyclobutyl]piperidin-4-yl}carbamate

Cat. No.: B1485514
CAS No.: 2199245-60-6
M. Wt: 270.37 g/mol
InChI Key: HKBXLJDYBRIONF-VXGBXAGGSA-N
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Description

Tert-butyl N-{1-[trans-2-hydroxycyclobutyl]piperidin-4-yl}carbamate: is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a tert-butyl group, a hydroxycyclobutyl moiety, and a piperidin-4-yl carbamate structure, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{1-[trans-2-hydroxycyclobutyl]piperidin-4-yl}carbamate typically involves the following steps:

  • Formation of the Cyclobutyl Core: : The trans-2-hydroxycyclobutyl group can be synthesized through various methods, such as the cyclization of appropriate precursors.

  • Piperidin-4-yl Carbamate Formation: : The piperidin-4-yl carbamate moiety is often prepared by reacting piperidine with an appropriate carbamoyl chloride or isocyanate derivative.

  • Tert-Butylation: : The final step involves the tert-butylation of the carbamate group, usually achieved by reacting the intermediate with tert-butyl alcohol in the presence of a strong acid catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-{1-[trans-2-hydroxycyclobutyl]piperidin-4-yl}carbamate: can undergo various chemical reactions, including:

  • Oxidation: : The hydroxycyclobutyl group can be oxidized to form a ketone or carboxylic acid derivative.

  • Reduction: : The compound can be reduced to remove oxygen-containing functional groups.

  • Substitution: : The piperidinyl group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.

  • Substitution: : Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Ketones, carboxylic acids, or their derivatives.

  • Reduction: : Alcohols or amines.

  • Substitution: : Amides, esters, or ethers.

Scientific Research Applications

Tert-butyl N-{1-[trans-2-hydroxycyclobutyl]piperidin-4-yl}carbamate: has several scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl N-{1-[trans-2-hydroxycyclobutyl]piperidin-4-yl}carbamate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Tert-butyl N-{1-[trans-2-hydroxycyclobutyl]piperidin-4-yl}carbamate: can be compared to other similar compounds, such as:

  • Tert-butyl N-[1-(2-methylpropyl)piperidin-4-yl]carbamate

  • Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate

This compound .

Properties

IUPAC Name

tert-butyl N-[1-[(1R,2R)-2-hydroxycyclobutyl]piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)15-10-6-8-16(9-7-10)11-4-5-12(11)17/h10-12,17H,4-9H2,1-3H3,(H,15,18)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBXLJDYBRIONF-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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